tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate: is a chemical compound with the molecular formula C9H15F2NO3. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tert-butyl group, a difluoromethyl group, and a carbamate moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a difluorinated ketone. One common synthetic route includes the use of tert-butyl carbamate and 1,1-difluoro-4-oxobutan-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
tert-Butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
tert-Butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. The difluoromethyl group and the carbamate moiety play crucial roles in the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
tert-Butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(4,4-difluoro-1-oxobutan-2-yl)carbamate: This compound has a similar structure but differs in the position of the difluoromethyl group.
tert-Butyl carbamate: This compound lacks the difluoromethyl group and has different chemical properties and applications.
®-tert-Butyl (4-oxobutan-2-yl)carbamate: This compound has a similar backbone but lacks the difluoromethyl group, leading to different reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-(1,1-difluoro-4-oxobutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO3/c1-9(2,3)15-8(14)12-6(4-5-13)7(10)11/h5-7H,4H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQGBBWDUSYYBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.